Cas no 476667-21-7 (5-Bromo-N1-tert-butoxycarbonylmethyl-uracil)

5-Bromo-N1-tert-butoxycarbonylmethyl-uracil is a modified uracil derivative featuring a bromo substituent at the 5-position and a tert-butoxycarbonylmethyl (Boc) group at the N1-position. This compound is primarily utilized in nucleoside chemistry and pharmaceutical research as a versatile intermediate for the synthesis of modified nucleosides, nucleotides, and oligonucleotides. The bromo group facilitates further functionalization via cross-coupling reactions, while the Boc-protected N1-position enhances stability and selectivity during synthetic transformations. Its structural features make it valuable for developing bioactive molecules, including antiviral and anticancer agents. The product is characterized by high purity and consistent performance, ensuring reliability in demanding research and industrial applications.
5-Bromo-N1-tert-butoxycarbonylmethyl-uracil structure
476667-21-7 structure
Product name:5-Bromo-N1-tert-butoxycarbonylmethyl-uracil
CAS No:476667-21-7
MF:C10H13BrN2O4
MW:305.13
CID:5064522

5-Bromo-N1-tert-butoxycarbonylmethyl-uracil Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate
    • 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil
    • Inchi: 1S/C10H13BrN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16)
    • InChI Key: GTBVGFPZKBOSQJ-UHFFFAOYSA-N
    • SMILES: O=C1C(Br)=CN(C(=O)N1)CC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 398
  • XLogP3: 1
  • Topological Polar Surface Area: 75.7

5-Bromo-N1-tert-butoxycarbonylmethyl-uracil Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6748734-2.5g
tert-butyl 2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95.0%
2.5g
$1370.0 2025-03-13
1PlusChem
1P021R4T-1g
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95%
1g
$926.00 2024-05-01
1PlusChem
1P021R4T-5g
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95%
5g
$2569.00 2024-05-01
Aaron
AR021RD5-50mg
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95%
50mg
$248.00 2025-02-14
Aaron
AR021RD5-1g
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95%
1g
$987.00 2025-02-14
Aaron
AR021RD5-500mg
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95%
500mg
$776.00 2025-02-14
Enamine
EN300-6748734-0.05g
tert-butyl 2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95.0%
0.05g
$162.0 2025-03-13
Enamine
EN300-6748734-10.0g
tert-butyl 2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95.0%
10.0g
$3007.0 2025-03-13
1PlusChem
1P021R4T-500mg
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95%
500mg
$737.00 2024-05-01
1PlusChem
1P021R4T-10g
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
476667-21-7 95%
10g
$3779.00 2024-05-01

5-Bromo-N1-tert-butoxycarbonylmethyl-uracil Related Literature

Additional information on 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil

Comprehensive Analysis of 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil (CAS No. 476667-21-7): Properties, Applications, and Innovations

In the realm of organic chemistry and pharmaceutical research, 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil (CAS No. 476667-21-7) stands out as a specialized compound with significant potential. This uracil derivative, characterized by its bromine substitution and tert-butoxycarbonylmethyl protection, is increasingly sought after for its unique reactivity and applications in nucleoside chemistry. Researchers and industry professionals frequently search for terms like "5-Bromo-N1-Boc-methyl-uracil synthesis", "CAS 476667-21-7 applications", and "uracil derivatives in drug discovery", reflecting its growing relevance in cutting-edge scientific endeavors.

The molecular structure of 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil incorporates a bromine atom at the 5-position of the uracil ring, which enhances its electrophilic properties, making it a valuable intermediate in cross-coupling reactions. The N1-tert-butoxycarbonylmethyl (N1-Boc-methyl) group serves as a protective moiety, safeguarding the nitrogen during synthetic processes while allowing selective deprotection when needed. This dual functionality has sparked interest in fields such as antiviral drug development and modified nucleoside synthesis, aligning with trending topics like "precision medicine" and "next-generation therapeutics".

Recent studies highlight the compound's role in click chemistry and bioconjugation, addressing the demand for efficient labeling techniques in proteomics and diagnostic imaging. Its compatibility with palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings) further positions it as a versatile building block for heterocyclic scaffolds. Searches for "Boc-protected uracil derivatives" and "brominated nucleobase reagents" have surged, underscoring its utility in high-throughput screening and combinatorial chemistry.

From a synthetic perspective, 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil offers advantages in atom economy and step efficiency, key concerns in sustainable chemistry. Its stability under ambient conditions contrasts with more labile uracil analogs, reducing storage challenges—a frequent query among researchers ("stable uracil derivatives for long-term use"). Moreover, its solubility profile (moderate in polar aprotic solvents) facilitates reactions in diverse media, a feature highlighted in forums discussing "greener synthetic routes".

In the context of AI-driven drug design, this compound's structural features are being explored via machine learning algorithms to predict novel bioactivities. The bromine moiety's role in halogen bonding interactions is particularly scrutinized, tying into searches like "halogenated uracils in target engagement". Such applications resonate with the broader scientific community's focus on computational chemistry and rational drug design paradigms.

Quality control protocols for CAS No. 476667-21-7 typically involve HPLC purity analysis and NMR characterization, with vendors often queried about "certificates of analysis for Boc-protected uracils". Regulatory compliance for research use (non-GMP) is straightforward, though users increasingly inquire about "scalable synthesis protocols" to support preclinical development—a testament to its translational potential.

Looking ahead, 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil is poised to play a pivotal role in advancing nucleic acid therapeutics, including antisense oligonucleotides and mRNA modifications. Its adaptability to solid-phase synthesis aligns with the booming interest in oligonucleotide-based drugs, making it a compound to watch in the era of personalized medicine and RNA-targeting technologies.

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